Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
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Overview
Description
Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate typically involves the reaction of ethyl acetoacetate with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl 3-oxo-3-(phenylamino)propanoate
- Ethyl 3-oxo-3-(dimethylamino)propanoate
Uniqueness
Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and other biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-2-18-11(15)7-10(14)13-8-3-5-9(6-4-8)19(12,16)17/h3-6H,2,7H2,1H3,(H,13,14)(H2,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCRCCSEYCNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542919 |
Source
|
Record name | Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10265-44-8 |
Source
|
Record name | Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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